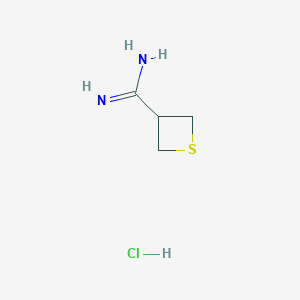

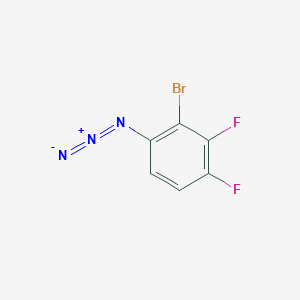

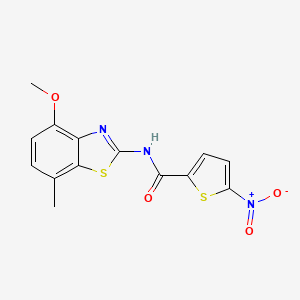

1-Azido-2-bromo-3,4-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Bromo-3,4-difluorobenzene, a precursor to 1-Azido-2-bromo-3,4-difluorobenzene, can be achieved from 1,2-Difluorobenzene . The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .Molecular Structure Analysis

The molecular structure of 1-Bromo-3,4-difluorobenzene, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The same applies to Benzene, 1-bromo-2,4-difluoro- .Chemical Reactions Analysis

1-Bromo-3,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . A regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has also been investigated .Physical And Chemical Properties Analysis

1-Bromo-3,4-difluorobenzene has a melting point of -4 °C, a boiling point of 150-151 °C (lit.), and a density of 1.707 g/mL at 25 °C (lit.) . It is a clear colorless to pale yellow liquid .科学的研究の応用

Synthetic Applications in Organic Chemistry The reactivity of azido and bromo functionalities in benzene derivatives makes them valuable in organic synthesis. Compounds like 1-azido-2-bromo-3,4-difluorobenzene can serve as intermediates in the synthesis of complex molecules. For instance, azido-bromobenzene derivatives have been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing their utility in click chemistry for creating molecules with potential inhibitory activity against corrosion and other applications (Negrón-Silva et al., 2013).

Material Science and Polymer Chemistry Azido and bromo substituted benzene derivatives are also explored for their potential in material science and polymer chemistry. The unique properties of azido groups, when exposed to light or heat, can initiate cross-linking reactions in polymers, leading to materials with novel properties. Research into triazidation of trifluorobenzenes has shown their practical use as photoactive cross-linking reagents, highlighting the possibility of utilizing such compounds in the development of new organic magnetic materials and in the photochemical preparation of polymers (Chapyshev & Chernyak, 2013).

Potential in Gas Storage Azine-linked covalent organic frameworks (COFs) synthesized from azido and bromo substituted benzene derivatives demonstrate significant gas storage capabilities. Such materials, owing to their high surface area and structural porosity, have shown promise in storing gases like CO2, H2, and CH4, which is crucial for environmental and energy storage applications (Li et al., 2014).

Photoreactive Applications The azido group in benzene derivatives, including those related to this compound, is known for its photoreactivity. This property is exploited in photoreactive labeling of membrane components, where azido derivatives are used to covalently label fatty acyl chains of phospholipids upon photoactivation. Such applications are vital in biochemical research for studying membrane dynamics and interactions (Klip & Gitler, 1974).

Safety and Hazards

特性

IUPAC Name |

1-azido-2-bromo-3,4-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2N3/c7-5-4(11-12-10)2-1-3(8)6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNHAJAJHDUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=[N+]=[N-])Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2975682.png)

![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)

![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)

![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)